Cas no 70849-60-4 (1-(o-Tolyl)piperazine Hydrochloride)

1-(o-Tolyl)piperazine Hydrochloride structure
70849-60-4 structure
Product Name:1-(o-Tolyl)piperazine Hydrochloride
CAS No:70849-60-4
MF:C11H17ClN2
MW:212.719081640244
MDL:MFCD00039030
CID:59149
PubChem ID:24900201
Update Time:2025-09-28

1-(o-Tolyl)piperazine Hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Methylphenyl)piperazine dihydrochloride
    • 1-(o-Tolyl)piperazine dihydrochloride
    • 1-(ortho-tolyl)piperazine hydrochloride
    • 1-(o-Tolyl)piperazine hydrochloride
    • N-(2-Methylphenyl)piperazine dihydrochloride
    • 1-(o-Tolyl)-piperazine monohydrochloride
    • 1-(2-methylphenyl)piperazine HCl
    • N-(2-Methylphenyl)Piperazine Hydrochloride
    • 1-(o-Tolyl)piperazine hydrochloride, 97%
    • 1-o-tolylpiperazine hydrochloride
    • T1187
    • NSC28784
    • F21265
    • Piperazine, 1-(2-methylphenyl)-, hydrochloride
    • AKOS009031233
    • NSC-28784
    • J-503048
    • Piperazine, 1-(2-methylphenyl)-, monohydrochloride
    • N-(o-Tolyl)piperazine hydrochloride
    • 70849-60-4
    • 4-o-Tolylpiperazine monohydrochloride
    • 95356-15-3
    • n-(2-methylphenyl)piperazine HCl
    • 1-(2-Methylphenyl)piperazine Hydrochloride
    • LZNYIWJDVYCKDU-UHFFFAOYSA-N
    • FT-0605846
    • SR-01000632350-1
    • 1-o-tolyl-piperazine hydrochloride
    • VDA35615
    • AC-8983
    • 1-(2-Tolyl)piperazine hydrochloride
    • 1-(o-tolyl)piperazine hydrochloride;1-(2-Methylphenyl)piperazine HCl
    • MFCD00039030
    • SCHEMBL615080
    • 1-(2-methylphenyl)piperazine;hydrochloride
    • SY014770
    • 1-(O-Tolyl)piperazine, HCl
    • A837006
    • AMY15395
    • 1-(o-tolyl) piperazine hydrochloride
    • ortho-methylphenylpiperazine hydrochloride
    • DB-018470
    • 1-(o-Tolyl)piperazine Hydrochloride
    • MDL: MFCD00039030
    • Inchi: 1S/C11H16N2.ClH/c1-10-4-2-3-5-11(10)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;1H
    • InChI Key: LZNYIWJDVYCKDU-UHFFFAOYSA-N
    • SMILES: Cl.N1(C2C=CC=CC=2C)CCNCC1
    • BRN: 4019516

Computed Properties

  • Exact Mass: 212.10800
  • Monoisotopic Mass: 212.108
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 152
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 15.3A^2

Experimental Properties

  • Color/Form: White lens powder
  • Melting Point: 238-240 °C (lit.)
  • Boiling Point: 334.7 °C at 760 mmHg
  • Flash Point: 334.7 °C at 760 mmHg
  • PSA: 15.27000
  • LogP: 2.60040
  • Sensitiveness: Hygroscopic
  • Solubility: Soluble in water.

1-(o-Tolyl)piperazine Hydrochloride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38
  • Safety Term:S26;S36

1-(o-Tolyl)piperazine Hydrochloride Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1-(o-Tolyl)piperazine Hydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:70849-60-4)1-(o-Tolyl)piperazine Hydrochloride
Order Number:A837006
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:38
Price ($):215.0
Email:sales@amadischem.com

Additional information on 1-(o-Tolyl)piperazine Hydrochloride

Introduction to 1-(o-Tolyl)piperazine Hydrochloride (CAS No. 70849-60-4)

1-(o-Tolyl)piperazine Hydrochloride, with the chemical formula C9H13N·HCl, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the piperazine class of heterocyclic amines, characterized by a six-membered ring containing two nitrogen atoms. The presence of an o-tolyl (para-methylphenyl) substituent at the first carbon atom of the piperazine ring imparts unique physicochemical properties and biological activities, making it a valuable intermediate in drug discovery and development.

The hydrochloride salt form of 1-(o-Tolyl)piperazine enhances its solubility in water, which is a critical factor for formulation development in pharmaceuticals. This solubility advantage facilitates its use in various biological assays and therapeutic applications, particularly where aqueous-based solutions are required. The compound’s stability under standard storage conditions further makes it a preferred choice for industrial and research purposes.

Recent advancements in medicinal chemistry have highlighted the potential of 1-(o-Tolyl)piperazine Hydrochloride as a scaffold for developing novel therapeutic agents. Its structural motif is found to be conducive for modulating multiple biological targets, including neurotransmitter receptors and enzyme systems. For instance, derivatives of this compound have shown promise in preclinical studies as candidates for treating neurological disorders such as depression, anxiety, and cognitive impairments.

The o-tolyl substituent plays a pivotal role in determining the pharmacological profile of 1-(o-Tolyl)piperazine Hydrochloride. This aromatic group contributes to hydrophobic interactions with biological targets, thereby influencing binding affinity and selectivity. Structural modifications involving the o-tolyl moiety have been extensively explored to optimize pharmacokinetic properties, such as bioavailability and metabolic stability. Such modifications align with current trends in drug design, where rational molecular engineering is employed to enhance therapeutic efficacy.

In the context of modern drug discovery, 1-(o-Tolyl)piperazine Hydrochloride has been utilized as a key intermediate in synthesizing small-molecule inhibitors targeting kinases and other enzymes involved in cancer pathways. Its piperazine core is known to interact favorably with ATP-binding pockets of kinases, making it an attractive building block for covalent inhibitors. Several recent publications have demonstrated the synthesis of novel kinase inhibitors incorporating 1-(o-Tolyl)piperazine moieties, which exhibit improved potency and selectivity over existing agents.

The compound’s versatility also extends to its role in peptidomimetics and protein-protein interaction modulators. Researchers have leveraged 1-(o-Tolyl)piperazine Hydrochloride to design constrained analogs that mimic peptide sequences while avoiding their immunogenicity issues. These peptidomimetics are being explored for applications in targeted therapy, particularly in oncology and immunology. The ability to fine-tune the pharmacophore through structural diversification underscores the compound’s significance as a pharmacological tool.

From a synthetic chemistry perspective, 1-(o-Tolyl)piperazine Hydrochloride serves as a versatile precursor for constructing more complex molecular architectures. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been employed to introduce diverse substituents at the aromatic ring or the piperazine nitrogen atoms. These synthetic strategies enable the generation of libraries of derivatives for high-throughput screening (HTS), accelerating the discovery process.

The pharmaceutical industry has taken note of 1-(o-Tolyl)piperazine Hydrochloride’s potential due to its favorable safety profile observed in preclinical studies. While systemic toxicity remains a concern that requires careful evaluation during drug development, preliminary data suggest that moderate doses do not elicit significant adverse effects. This makes it an attractive candidate for further clinical investigation across multiple therapeutic areas.

Future research directions may explore the use of computational modeling techniques to predict binding interactions between 1-(o-Tolyl)piperazine Hydrochloride derivatives and biological targets. Machine learning algorithms can analyze structural-activity relationships (SAR) to guide medicinal chemists in designing next-generation compounds with enhanced therapeutic profiles. Such interdisciplinary approaches are expected to streamline drug discovery pipelines and reduce time-to-market for novel therapeutics.

In conclusion, 1-(o-Tolyl)piperazine Hydrochloride (CAS No. 70849-60-4) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it a valuable scaffold for designing drugs targeting neurological disorders, cancer, and other diseases. Ongoing studies continue to uncover new synthetic pathways and pharmacological applications, reinforcing its importance as a cornerstone molecule in modern medicinal chemistry.

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Amadis Chemical Company Limited
(CAS:70849-60-4)1-(o-Tolyl)piperazine Hydrochloride
A837006
Purity:99%
Quantity:100g
Price ($):215.0
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